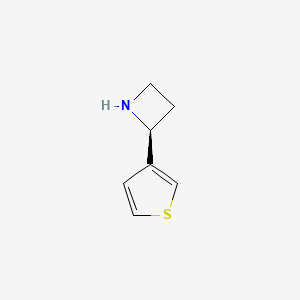

(S)-2-(Thiophen-3-yl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

(2S)-2-thiophen-3-ylazetidine |

InChI |

InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m0/s1 |

InChI Key |

FWRARJVSCZHRHW-ZETCQYMHSA-N |

Isomeric SMILES |

C1CN[C@@H]1C2=CSC=C2 |

Canonical SMILES |

C1CNC1C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Thiophen 3 Yl Azetidine and Analogous Thiophene Substituted Azetidines

Direct and Stereoselective Synthesis Approaches for Thiophene-Substituted Azetidines

Direct and stereoselective methods for the synthesis of 2-heteroaryl azetidines are highly sought after for their efficiency. One prominent strategy involves the cross-coupling of a pre-formed azetidine (B1206935) scaffold with a heteroaryl partner. A notable example is the nickel-catalyzed decarboxylative cross-coupling reaction. This approach utilizes a redox-active ester of a carboxylic acid, which serves as a radical precursor, to couple with a heteroaryl halide.

This methodology has been successfully applied to the synthesis of a variety of 2-heteroaryl azetidines, demonstrating its potential for the synthesis of 2-(thiophen-3-yl)azetidine. researchgate.net The reaction proceeds under mild conditions and is tolerant of a range of functional groups on both the azetidine and the heteroaryl coupling partner. For a stereoselective synthesis of the (S)-enantiomer, this method would ideally start with an enantiomerically pure azetidine-2-carboxylic acid derivative.

Another powerful strategy for the stereoselective synthesis of substituted azetidines is the copper-catalyzed boryl allylation of azetines. This method allows for the highly enantioselective difunctionalization of the azetine ring, leading to chiral 2,3-disubstituted azetidines with excellent control over stereochemistry. While this method introduces substituents at both the 2 and 3 positions, it showcases a modern approach to achieving high enantioselectivity in the synthesis of complex azetidines. rsc.org

| Method | Description | Key Features | Potential for (S)-2-(Thiophen-3-yl)azetidine |

| Nickel-Catalyzed Decarboxylative Cross-Coupling | Coupling of a redox-active N-hydroxyphthalimide (NHP) ester of azetidine-2-carboxylic acid with a heteroaryl iodide. researchgate.net | Mild reaction conditions, broad substrate scope, functional group tolerance. | Direct coupling of an enantiopure azetidine precursor with 3-iodothiophene. |

| Copper-Catalyzed Boryl Allylation of Azetines | Enantioselective difunctionalization of azetines to form 2,3-disubstituted azetidines. rsc.org | High enantioselectivity, formation of two stereocenters. | Could be adapted to introduce a thiophene (B33073) moiety at the 2-position, though it primarily yields 2,3-disubstituted products. |

Foundational Approaches to Azetidine Ring Formation

Cyclization Strategies

The formation of the azetidine ring through intramolecular nucleophilic substitution is a cornerstone of heterocyclic chemistry. This strategy typically involves the cyclization of a γ-amino alcohol or a derivative where the hydroxyl group has been converted into a good leaving group, such as a mesylate or tosylate. The nitrogen atom then acts as an internal nucleophile, displacing the leaving group to form the four-membered ring.

For the synthesis of this compound, this would involve a precursor such as (S)-4-amino-4-(thiophen-3-yl)butan-1-ol. The stereochemistry at the C2 position of the resulting azetidine is dictated by the stereochemistry of the starting amino alcohol. The synthesis of such precursors can be achieved through various asymmetric methods, including the use of chiral auxiliaries or asymmetric catalysis.

A related approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to functionalized azetidines. magtech.com.cn This method offers high yields and regioselectivity, proceeding under mild conditions that are tolerant of various functional groups. magtech.com.cn By starting with a chiral epoxide, this method could potentially deliver an enantiomerically enriched thiophene-substituted azetidine.

| Precursor Type | Leaving Group | General Reaction | Stereocontrol |

| γ-Amino alcohol | Mesylate, Tosylate, Halide | Base-mediated intramolecular cyclization | Dependent on the stereochemistry of the starting amino alcohol. |

| cis-3,4-Epoxy amine | Epoxide | Lewis acid-catalyzed intramolecular ring-opening | Dependent on the stereochemistry of the starting epoxide. |

Similar to intramolecular nucleophilic substitution, the ring closure of preformed linear chains is a fundamental approach. These chains are designed to have a nucleophilic nitrogen atom and an electrophilic carbon atom at the appropriate positions (1 and 4) to favor the formation of the four-membered ring.

An example of this strategy is the cyclization of β-haloalkylimines. The imine is first formed from an aldehyde or ketone and an amine, and then a subsequent reduction and cyclization sequence can lead to the azetidine ring. To synthesize 2-(thiophen-3-yl)azetidine, one could envision a pathway starting from a 3-halo-1-(thiophen-3-yl)propan-1-one derivative.

Cycloaddition Reactions

The [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, is an atom-economical method for the synthesis of azetidines. nih.govrsc.org This photochemical reaction involves the excitation of the imine to a reactive state, which then undergoes a cycloaddition with the alkene.

For the synthesis of 2-(thiophen-3-yl)azetidine, this reaction could theoretically be performed between an imine and a thiophene derivative acting as the alkene component. However, the aromaticity of thiophene makes it less reactive in such cycloadditions compared to simple alkenes. The reaction often requires specific activation of the imine or the alkene and can lead to a mixture of regioisomers and stereoisomers. rsc.orgresearchgate.net

Recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions, which offer milder reaction conditions and can improve the scope and selectivity of the transformation. chemrxiv.org The use of chiral catalysts or auxiliaries in these reactions can provide a pathway to enantiomerically enriched azetidines.

| Reactants | Reaction Type | Key Considerations | Potential for Stereoselectivity |

| Imine and Alkene (Thiophene) | Aza Paternò-Büchi Reaction | Photochemical activation, potential for low reactivity of thiophene, regioselectivity. nih.govrsc.org | Use of chiral catalysts or auxiliaries, diastereoselective reactions with chiral substrates. |

[3+1] Cycloadditions (e.g., with Metallo-Enolcarbenes)

The [3+1] cycloaddition strategy offers a direct route to the azetidine core by combining a three-atom component with a single-atom synthon. In the context of azetidine synthesis, this often involves the reaction of an electron-rich olefin or an ylide with a carbene equivalent.

A notable approach involves a relay catalysis strategy for the [3+1] annulation between a cyclopropane (B1198618) 1,1-diester, serving as the three-carbon component, and an aromatic amine. This process is initiated by a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane, followed by a (hypo)iodite-catalyzed C-N bond formation to close the azetidine ring. While this method is effective for producing biologically relevant azetidines, its application to thiophene-substituted amines would be a logical extension.

Another powerful variant utilizes metallo-enolcarbenes, typically generated from enoldiazoacetates in the presence of a metal catalyst (e.g., copper or rhodium). These carbenes can react with imines or imido-sulfur ylides. For instance, a copper-catalyzed [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates has been shown to produce 2-azetines with high enantiomeric excess (up to 95% ee). These azetines are valuable intermediates that can be readily reduced to the corresponding saturated azetidines. The application of a thiophene-substituted imine or diazo compound in such a reaction would provide a direct pathway to the target structures.

Ring Expansion Reactions

Ring expansion reactions provide an alternative pathway to azetidines by inserting an atom into a pre-existing three-membered ring, such as an aziridine (B145994) or cyclopropane.

A groundbreaking approach for the synthesis of chiral azetidines is the biocatalytic one-carbon ring expansion of readily available aziridines. researchgate.netresearchgate.net This method utilizes engineered "carbene transferase" enzymes, typically laboratory-evolved variants of cytochrome P450, to catalyze the reaction of an aziridine with a carbene precursor. nih.govchemrxiv.org

The proposed mechanism involves the formation of an electrophilic iron carbenoid intermediate within the enzyme's active site. This intermediate is trapped by the nucleophilic aziridine to form an aziridinium (B1262131) ylide. The engineered enzyme then masterfully controls the fate of this highly reactive ylide, directing it through a thieme-connect.denih.gov-Stevens rearrangement to yield the ring-expanded azetidine product. researchgate.net Crucially, the enzyme overrides the commonly favored side reaction of cheletropic extrusion of an olefin. nih.gov This methodology is distinguished by its exceptional stereocontrol, achieving enantiomeric ratios as high as 99:1, making it a powerful tool for accessing enantiopure azetidines. nih.gov The synthesis of this compound could be envisioned by starting with an appropriately substituted 2-(thiophen-3-yl)aziridine.

| Substrate (Aziridine) | Carbene Source | Enzyme Variant | Yield (%) | Enantiomeric Ratio (er) |

| N-Boc-2-phenylaziridine | Ethyl 2-diazoacetate | P411-AzetS | >99 | 99:1 |

| N-Boc-2-naphthylaziridine | Ethyl 2-diazoacetate | P411-AzetS | 90 | 99:1 |

| N-Boc-2-(p-Cl-phenyl)aziridine | Ethyl 2-diazoacetate | P411-AzetS | >99 | 99:1 |

This table presents representative data for the biocatalytic ring expansion of various aryl-substituted aziridines, demonstrating the potential applicability for thiophene-substituted analogs.

A transition-metal-free method for azetidine synthesis involves the magnesium-mediated ring expansion of donor-acceptor cyclopropanes (DACs). thieme-connect.denih.gov This protocol operates under mild conditions and exhibits broad functional group tolerance. chemrxiv.org The reaction is promoted by a magnesium-Lewis acid, such as magnesium iodide (MgI₂), which activates the DAC for nucleophilic attack. nih.gov

The nitrogen atom is delivered from a readily accessible iminoiodinane, which reacts to form a putative Mg-amide species. This species then facilitates the nucleophilic ring-opening of the activated cyclopropane, leading to the formation of the substituted azetidine. nih.govchemrxiv.org This method is particularly noteworthy as it allows for the ring expansion of challenging alkyl DACs without the need for precious transition-metal catalysts or external oxidants. chemrxiv.orgresearchgate.net The use of a DAC bearing a thiophene group as the donor would directly lead to the desired class of thiophene-substituted azetidines. chemrxiv.org

| Donor-Acceptor Cyclopropane (DAC) | Nitrogen Source | Promoter | Yield (%) |

| 2-Phenyl-1,1-cyclopropanedicarboxylate | PhI=NTs | MgI₂ | 74 |

| 2-(4-Methoxyphenyl)-1,1-cyclopropanedicarboxylate | PhI=NTs | MgI₂ | 88 |

| 2-(4-Chlorophenyl)-1,1-cyclopropanedicarboxylate | PhI=NTs | MgI₂ | 73 |

| 2-(Naphthalen-2-yl)-1,1-cyclopropanedicarboxylate | PhI=NTs | MgI₂ | 63 |

This table showcases the scope of the magnesium-promoted ring expansion with various aromatic DACs, indicating its feasibility for heterocyclic analogs. chemrxiv.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the amide carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established and reliable method for the synthesis of azetidines. researchgate.net β-Lactams are readily accessible through various methods, most notably the Staudinger ketene-imine cycloaddition. researchgate.netresearchgate.net

Once the desired substituted β-lactam is synthesized, its reduction can be achieved using various reducing agents. Chloroalane (AlH₂Cl), prepared in situ from aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄), has proven effective for this transformation. This method has been successfully applied to the synthesis of 2-(haloalkyl)azetidines from their corresponding 4-(haloalkyl)-azetidin-2-one precursors.

For the synthesis of this compound, the synthetic sequence would involve:

A Staudinger [2+2] cycloaddition between a ketene (B1206846) (or ketene equivalent) and an imine derived from thiophene-3-carbaldehyde to form the corresponding thiophene-substituted β-lactam.

Subsequent reduction of the β-lactam carbonyl group to the methylene (B1212753) group to furnish the final azetidine product.

Metal-Catalyzed Syntheses of Azetidines

Transition metal catalysis, particularly with palladium, has opened new avenues for the construction and functionalization of azetidine rings through C-H activation and cross-coupling reactions.

Palladium catalysis offers versatile strategies for azetidine synthesis, including intramolecular C-H amination and intermolecular cross-coupling reactions.

One powerful approach involves the intramolecular amination of unactivated C(sp³)–H bonds. This reaction typically employs a directing group, such as picolinamide, attached to an amine substrate. The directing group facilitates the palladium-catalyzed activation of a γ-C(sp³)–H bond, leading to the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the azetidine ring. This method has been successfully used to create various azabicyclic scaffolds. acs.org

Another significant palladium-catalyzed method is the cross-coupling of pre-formed azetidine rings. For instance, N-aryl azetidines can be synthesized via the cross-coupling of aryl bromides with azetidine itself, demonstrating that the strained ring is stable under these conditions. researchgate.net More specifically, for functionalizing the azetidine ring with a thiophene group, a reaction between a substituted azetidine and a thiophene derivative can be employed. Research has shown that the reaction between 3-iodoazetidine (B8093280) and aryl boronic acids can lead to the formation of 2-aryl azetidines. This suggests a pathway for synthesizing 2-(thiophen-3-yl)azetidine via a palladium-catalyzed coupling of a 3-iodoazetidine precursor with a thiophene boronic acid, likely proceeding through a migration/coupling mechanism. acs.org

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type |

| Intramolecular C-H Amination | Picolinamide-protected amine | - | Pd(OAc)₂ / PhI(OAc)₂ | Fused Azetidine |

| C-H Arylation | Triterpenoid Picolinamide | 2-Iodothiophene | Pd(OAc)₂ / CuBr₂ | C-H Arylated Azetidine (byproduct) |

| N-Arylation | Azetidine | Aryl Bromide | Pd₂(dba)₃ / BINAP | N-Aryl Azetidine |

This table summarizes various palladium-catalyzed reactions for the synthesis and functionalization of azetidines.

Copper-Catalyzed Methods

Copper-catalyzed reactions provide a versatile platform for the synthesis of complex heterocyclic structures, including thiophene and azetidine derivatives. While direct copper-catalyzed synthesis of this compound is not extensively documented, related methodologies suggest potential pathways. For instance, copper(I) catalysts are effective in multicomponent reactions that construct highly functionalized thiophenes. acs.orgacs.org These processes often involve the in situ generation of reactive intermediates, such as azaheterocumulenes from sulfonyl azides and terminal alkynes, which can then undergo formal cycloadditions. acs.orgacs.org

One plausible strategy involves a formal [2+2] cycloaddition of a copper-containing intermediate with an appropriate alkene or imine. The synthesis of N-sulfonylamidines, for example, has been achieved through a one-pot, three-component reaction between an alkyne, a sulfonyl azide, and an amine, mediated by N-heterocyclic carbene copper(I) catalysts. beilstein-journals.org This reaction is proposed to proceed through a copper acetylide key intermediate. beilstein-journals.org Adapting such a methodology to involve thiophene-containing starting materials could potentially lead to the formation of a thiophene-substituted azetidine ring. The efficiency of these methods lies in their ability to form multiple C-N, C-S, and C-C bonds in a single operational step. acs.orgacs.org

| Catalyst System | Reactant Types | Intermediate | Product Type | Ref. |

| Copper(I) | Terminal Alkynes, N-Sulfonyl Azides, Thiolates | Azaheterocumulenes | Substituted Thiophenes | acs.orgacs.org |

| N-Heterocyclic Carbene Copper(I) | Alkynes, Sulfonyl Azides, Amines | Copper Acetylide | N-Sulfonylamidines | beilstein-journals.org |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to precious metal catalysis for constructing C-C bonds. calstate.edudigitellinc.com Nickel-catalyzed cross-coupling reactions are particularly relevant for the synthesis of thiophene-substituted azetidines, as they can facilitate the coupling of an azetidine ring with a thiophene moiety. Due to their inherent ring strain, azetidines are suitable precursors for nickel-catalyzed transformations involving ring-opening or functionalization. calstate.edudigitellinc.com

One approach involves the cross-coupling of an azetidine precursor with a thiophene-containing boronic acid or organozinc reagent. Nickel catalysts, often in combination with specific ligands, can activate C-N or C-O bonds within the azetidine scaffold, enabling the introduction of the thiophene group. For instance, nickel-catalyzed C(sp³)–O activation in allylic acetals has been demonstrated in Suzuki–Miyaura cross-coupling reactions with boronic acids, a method that could be adapted for azetidine precursors. organic-chemistry.org Furthermore, nickel-catalyzed direct arylation polymerization (DArP) has been successfully used for synthesizing thiophene-based polymers by coupling thiophene heteroaryls with aryl halides, showcasing nickel's efficacy in forming C-C bonds with thiophene rings. nih.gov These methods offer a modular route to variously substituted azetidines under relatively mild conditions.

| Catalyst/Ligand | Coupling Partners | Bond Formed | Key Feature | Ref. |

| Ni(cod)₂ / PPh₃ | Chromene Acetals, Boronic Acids | C(sp³)–C | C-O activation, Base-free | organic-chemistry.org |

| Nickel(II) bipyridine | Thiophene Heteroaryls, Poly(hetero)aryl Halides | C(sp²)–C(sp²) | Direct C-H arylation | nih.gov |

Lanthanum(III) Trifluoromethanesulfonate (B1224126) (La(OTf)₃)-Catalyzed Processes

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have proven to be effective Lewis acid catalysts for the synthesis of azetidines. nih.govfrontiersin.orgnih.gov A notable application is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines. nih.govfrontiersin.org This method is distinguished by its high yield and excellent regioselectivity for the C3-attack of the amine on the epoxide, leading to the formation of the four-membered azetidine ring. nih.govbohrium.com

The reaction proceeds efficiently even with substrates containing acid-sensitive or Lewis basic functional groups, which might be problematic with other acid catalysts. nih.govnih.gov The high basicity of the amine nucleophile typically quenches many acids, but Ln(OTf)₃ catalysts remain effective in activating the epoxide for nucleophilic attack. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for the observed regioselectivity. bohrium.com This methodology provides a robust and reliable route to functionalized azetidines from readily available epoxy amine precursors.

| Catalyst | Substrate | Key Transformation | Selectivity | Ref. |

| La(OTf)₃ (5 mol%) | cis-3,4-Epoxy Amines | Intramolecular Aminolysis of Epoxide | C3-selective (Baldwin-disfavored 4-exo-tet) | nih.govfrontiersin.orgbohrium.com |

Titanium(IV)-Mediated Syntheses

Titanium(IV)-mediated reactions offer a unique approach to constructing the azetidine ring, particularly for spirocyclic structures. nih.govresearchgate.net A key example is the synthesis of spirocyclic NH-azetidines from oxime ethers using an alkyl Grignard reagent or a terminal olefin as a coupling partner. nih.govrsc.org This transformation is proposed to occur via a Kulinkovich-type mechanism. researchgate.netrsc.org

In this mechanism, a titanacyclopropane intermediate is formed from the reaction of Ti(Oi-Pr)₄ with the Grignard reagent. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether. nih.govresearchgate.net The subsequent rearrangement and hydrolysis yield the spirocyclic NH-azetidine. This single-step process provides access to structurally diverse and previously unreported NH-azetidines in moderate yields. researchgate.net The reaction's ability to construct complex spirocyclic systems makes it a valuable tool for expanding the chemical space of azetidine-containing compounds.

| Reagents | Substrate | Proposed Intermediate | Product | Ref. |

| Ti(Oi-Pr)₄, Alkyl Grignard Reagent | Oxime Ether | Titanacyclopropane | Spirocyclic NH-Azetidine | nih.govresearchgate.netrsc.org |

Strain-Release Functionalization Strategies for Azetidines (e.g., from Azabicyclo[1.1.0]butanes)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them exceptionally useful precursors for the synthesis of functionalized azetidines. arkat-usa.orgacs.org The inherent strain energy of ABBs provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of substituents at the 1- and 3-positions of the resulting azetidine ring. bris.ac.uknih.gov These transformations typically involve the cleavage of the central C1-C3 bond.

A variety of functionalization strategies have been developed based on this principle. For example, cation-driven activation of N-functionalized ABBs can lead to a tandem N/C3-functionalization and rearrangement to furnish 1,3-disubstituted azetidines. nih.gov Similarly, the nucleophilic addition of organometallic reagents, such as aryl Grignard reagents, to an in situ generated ABB system results in C3-arylated azetidines. arkat-usa.org These can be further functionalized, for instance, via a subsequent Buchwald-Hartwig coupling to yield 1,3-bisarylated azetidines. arkat-usa.org Additionally, radical-initiated processes have been developed, such as the use of SF₅-transfer reagents to generate N–SF₅ azetidines. acs.org These strain-release strategies are operationally simple and highly modular, enabling rapid access to a diverse library of sp³-rich azetidine scaffolds. bris.ac.uknih.gov

| Precursor | Activation Method | Key Transformation | Product Type | Ref. |

| Azabicyclo[1.1.0]butane (ABB) | Cation-driven | N/C3-functionalization/rearrangement | 1,3-Functionalized Azetidines | nih.gov |

| Azabicyclo[1.1.0]butane (ABB) | Nucleophilic Ring-Opening (Grignard) | C3-Arylation | 3-Arylazetidines | arkat-usa.org |

| Azabicyclo[1.1.0]butane (ABB) | Radical Addition (SF₅ radical) | Strain-Release Difunctionalization | N–SF₅ Azetidines | acs.org |

| Azabicyclo[1.1.0]butyl-lithium | Anion Relay Sequence | Multicomponent Coupling | 1,3,3-Trisubstituted Azetidines | nih.gov |

Chiroptical Properties and Stereochemical Control in Thiophene Substituted Azetidines

Principles of Chirality in Azetidine (B1206935) Ring Systems

Chirality in the azetidine ring primarily arises from the presence of one or more stereogenic carbon atoms. In the case of 2-substituted azetidines like (S)-2-(Thiophen-3-yl)azetidine, the carbon atom at the C2 position is a stereocenter, leading to the existence of two enantiomers (R and S). This is a form of configurational isomerism, where the isomers can only be interconverted by breaking and reforming chemical bonds.

Beyond carbon-based chirality, the nitrogen atom in an azetidine ring can also be a stereocenter. The nitrogen atom is trivalent and has a lone pair of electrons, allowing for a tetrahedral geometry. If the three substituents on the nitrogen are different (including the two carbon atoms of the ring and a third, external substituent), the nitrogen atom is chiral. However, in many amines, the nitrogen lone pair rapidly inverts, leading to a racemic mixture of the two enantiomers. In the constrained four-membered ring of an azetidine, this nitrogen inversion can be significantly slower than in acyclic amines, but it is often still too fast at room temperature to allow for the isolation of stable enantiomers unless the nitrogen is substituted with groups that further increase the inversion barrier, or is part of a more complex, rigid structure. For most synthetic applications involving N-substituted azetidines, chirality is controlled and maintained at the carbon centers of the ring.

Enantioselective Synthesis Strategies for Chiral Azetidines

The construction of chiral azetidines in an enantiomerically pure form is a significant synthetic challenge due to the ring strain inherent in the four-membered system. Numerous strategies have been developed to overcome this, broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and diastereoselective methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. One of the most successful and widely used chiral auxiliaries for the synthesis of chiral amines and their derivatives is tert-butanesulfinamide, often referred to as Ellman's auxiliary. This method is highly effective for preparing chiral 2-substituted azetidines.

The general strategy involves the condensation of an aldehyde with enantiopure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. This intermediate then undergoes a diastereoselective nucleophilic addition. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with high selectivity. The resulting β-amino compound can then be cyclized to form the azetidine ring, and the chiral auxiliary is subsequently removed under acidic conditions.

A simple and efficient route involves an imino-aldol reaction of ester enolates with N-sulfinyl aldimines to generate β-amino esters. These intermediates, upon reduction and subsequent cyclization, yield the corresponding N-sulfinyl or N-sulfonyl azetidines with high yield and stereoselectivity. This approach provides a reliable pathway to activated 2-arylazetidines.

| Entry | Aldehyde Precursor | Nucleophile/Reaction | Intermediate | Cyclization Conditions | Final Product | Yield | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | Reformatsky Reaction | β-amino ester | LAH reduction, cyclization | 2-Phenylazetidine derivative | 66-77% | Good |

| 2 | Benzaldehyde | Allylation | Homoallylic amine | Hydroboration-oxidation, cyclization | 2-Phenylazetidine derivative | - | >95:5 |

This table presents generalized data for the synthesis of 2-substituted azetidines based on published methodologies.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product.

Organometallic Catalysis: Transition metals, particularly copper, complexed with chiral ligands have proven effective in synthesizing chiral azetidines. A notable example is the highly enantioselective copper-catalyzed boryl allylation of azetines (unsaturated azetidine precursors). This method installs both a boryl and an allyl group across the double bond of the azetine, creating two new stereogenic centers with excellent control over both enantioselectivity and diastereoselectivity. The resulting functionalized azetidines can be further elaborated, making this a versatile strategy for accessing complex chiral scaffolds.

Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. In azetidine synthesis, CPAs are particularly effective in the catalytic intermolecular desymmetrization of meso-azetidines. In this process, a non-chiral meso-azetidine, which has two equivalent prochiral centers, is selectively ring-opened by a nucleophile. The chiral phosphoric acid catalyst activates both the azetidine nitrogen and the nucleophile through a network of hydrogen bonds within its chiral pocket, leading to the formation of one enantiomer of the product with high selectivity. Density Functional Theory (DFT) calculations have shown that the catalyst controls the substrate arrangement to minimize steric hindrance and maximize stabilizing non-covalent interactions, which is the origin of the high enantioselectivity.

Biocatalytic Approaches: Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity. A groundbreaking strategy for chiral azetidine synthesis involves the biocatalytic one-carbon ring expansion of aziridines. Researchers have engineered variants of cytochrome P450 enzymes that function as "carbene transferases." These enzymes catalyze the reaction of an aziridine (B145994) with a diazo compound (a carbene precursor). The enzyme's active site controls the subsequent intramolecular-Stevens rearrangement of the highly reactive aziridinium (B1262131) ylide intermediate, a reaction notoriously difficult to control with conventional catalysts. This method not only prevents competing side reactions but also achieves exceptional stereocontrol, often yielding azetidines with enantiomeric ratios greater than 99:1. This enzymatic approach has been demonstrated on a gram scale, highlighting its potential for practical synthesis of valuable chiral building blocks.

| Entry | Strategy | Substrate(s) | Catalyst/Enzyme | Product | Yield | Enantiomeric Ratio (er) / ee |

| 1 | Cu-Catalysis | N-Boc-2-phenyl-2H-azetine, Allyl Phosphate | CuBr / (S,S)-L1 | cis-2-allyl-3-boryl-azetidine | 95% | 98% ee |

| 2 | Phosphoric Acid | meso-N-Benzoyl-azetidine, 2-mercaptobenzothiazole | (R)-BINOL-Phosphoric Acid | (S)-ring-opened product | 94% | 95% ee |

| 3 | Biocatalysis | N-Boc-2-phenylaziridine, Ethyl diazoacetate | P411-AzetS (Engineered P450) | N-Boc-3-phenylazetidine-2-carboxylate | 61% | 99:1 er |

This table summarizes representative results from different asymmetric catalytic methods for synthesizing chiral azetidines and related compounds.

In this approach, the stereochemistry of the final azetidine is controlled by the diastereoselective formation of a linear precursor, which is then cyclized. The stereocenters are established before the formation of the strained ring, which can be synthetically advantageous. A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described. This method involves the reaction of key oxirane intermediates with superbases, where the four-membered ring is formed with high regio- and diastereoselectivity. The stereochemical outcome is dictated by kinetic control, favoring the formation of the strained azetidine ring over thermodynamically more stable five-membered rings, a result that can be explained by quantum chemical calculations.

Another powerful technique is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo-trig cyclization to selectively deliver cis-2,4-disubstituted azetidines. The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography.

Stereoselective Transformations on the Azetidine Scaffold

Once a chiral azetidine ring has been constructed, it can serve as a scaffold for further stereoselective functionalization. The inherent rigidity of the four-membered ring can allow for existing stereocenters to direct the stereochemical outcome of reactions at other positions on the ring. For example, the α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile can be highly diastereoselective.

Furthermore, the strain in the azetidine ring can be harnessed for synthetic utility through stereoselective ring-opening reactions. Chiral hydrogen-bond donor catalysts, such as squaramides, can promote the highly enantioselective ring-opening of 3-substituted azetidines with various nucleophiles like alkyl and acyl halides. The catalyst recognizes and selectively activates one of the two enantiomers of the racemic azetidine, or distinguishes between prochiral faces, leading to a highly enantioenriched product. These transformations provide access to functionalized chiral γ-amino alcohols and amides, which are valuable synthetic intermediates.

Reactivity Profiles and Mechanistic Investigations of Azetidine Ring Systems

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a hallmark of azetidine (B1206935) chemistry, driven by the release of ring strain. The regioselectivity of these reactions is often dictated by the substitution pattern on the azetidine ring and the nature of the attacking species.

The nucleophilic ring-opening of azetidines, particularly those activated with an N-sulfonyl group, is a well-established transformation. For 2-aryl-N-tosylazetidines, the reaction with nucleophiles typically proceeds via an SN2-type mechanism, leading to the cleavage of the C2-N1 bond. This is due to the stabilization of the transition state by the aryl group at the C2 position.

In the case of (S)-2-(Thiophen-3-yl)azetidine, it is anticipated that nucleophilic attack will preferentially occur at the C2 carbon. The thiophene (B33073) ring, being an electron-rich heteroaromatic system, can stabilize a partial positive charge that may develop at the benzylic-like C2 position during the SN2 reaction. Lewis acid catalysis is often employed to activate the azetidine ring towards nucleophilic attack.

Studies on 2-aryl-N-tosylazetidines have shown that various oxygen and sulfur nucleophiles can effectively open the azetidine ring. For instance, alcohols in the presence of a Lewis acid can act as nucleophiles to afford 1,3-amino ethers with high regioselectivity. Similarly, thiols are effective nucleophiles for the ring-opening of azetidines.

Table 1: Examples of Nucleophilic Ring-Opening of 2-Aryl-N-tosylazetidines

| 2-Aryl Group | Nucleophile | Catalyst | Product | Yield (%) | Ref |

| Phenyl | Methanol | Cu(OTf)₂ | 3-(Methylamino)-1-phenylpropan-1-ol | 85 | |

| p-Tolyl | Ethanol | Sc(OTf)₃ | 3-(Ethylamino)-1-(p-tolyl)propan-1-ol | 82 | |

| Naphthyl | Isopropanol | Yb(OTf)₃ | 3-(Isopropylamino)-1-(naphthalen-2-yl)propan-1-ol | 88 | |

| Phenyl | Thiophenol | - | S-(3-Amino-3-phenylpropyl)benzenethiol | - |

Data for analogous systems. Specific data for this compound is not available.

It is expected that this compound would react similarly with sulfur and oxygen nucleophiles, yielding the corresponding ring-opened products with the nucleophile attached to the carbon that was formerly C2 of the azetidine ring. The stereochemistry at the C2 position would likely be inverted during the SN2 attack.

The inherent strain in the azetidine ring is a powerful driving force for various chemical transformations. Strain-release driven reactions can lead to the formation of more complex molecular architectures. These transformations are not limited to simple nucleophilic ring-opening and can involve rearrangements and cycloadditions.

For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are highly strained precursors, with various electrophiles leads to the formation of substituted 2-(trifluoromethyl)azetidines through a strain-release ring-opening process. While not directly starting from a simple azetidine, this illustrates how the relief of strain can be harnessed synthetically.

In the context of this compound, strain-release can be exploited in reactions that lead to ring expansion or the formation of bicyclic products. For example, intramolecular reactions where a pendant nucleophile on the nitrogen atom attacks one of the ring carbons can be facilitated by the release of ring strain. The thiophene substituent could play a role in directing such transformations or influencing their rates.

While this compound is a chiral molecule, the concept of enantioselective desymmetrization is highly relevant to the chemistry of meso-azetidines. In such reactions, a chiral catalyst differentiates between two enantiotopic groups of a prochiral molecule, leading to the formation of a single enantiomer of the product.

For chiral azetidines like this compound, related enantioselective processes can be envisaged. For example, in a kinetic resolution, a chiral reagent could react preferentially with one enantiomer of a racemic mixture of a 2,3-disubstituted azetidine, leaving the other enantiomer unreacted.

More directly, the enantioselective ring-opening of azetidines can be achieved using chiral catalysts. For example, the ring-opening of 3-substituted azetidines with alkyl and acyl halides can be promoted by a chiral squaramide hydrogen-bond donor catalyst, affording highly enantioenriched products. Although this example pertains to 3-substituted azetidines, the principle could be extended to 2-substituted systems like this compound, where a chiral catalyst could control the stereochemical outcome of the ring-opening reaction.

Exploration of Reaction Mechanisms

Understanding the mechanisms of azetidine reactions is crucial for predicting their outcomes and for the design of new synthetic methods. The involvement of polar, radical, and biradical intermediates has been proposed in various transformations of azetidines.

Recent advances in synthetic methodology have highlighted the role of polar-radical crossover and relay mechanisms in the functionalization of strained ring systems. In such mechanisms, a radical addition to a double bond can be followed by a polar reaction, or vice versa.

For a molecule like this compound, a polar-radical relay mechanism could be initiated by the formation of a radical at a position adjacent to the azetidine ring. This radical could then trigger a ring-opening reaction. Conversely, a radical addition to the thiophene ring could potentially lead to a cascade reaction involving the azetidine. The interplay between the polar nature of the C-N bonds in the azetidine and radical intermediates could lead to novel and complex transformations.

Biradical intermediates are key in many photochemical reactions, including the synthesis of azetidines via the aza Paternò-Büchi reaction. This reaction involves the [2+2] photocycloaddition of an imine and an alkene. The reaction is believed to proceed in a stepwise fashion through a 1,4-biradical intermediate. The stereochemical outcome of the reaction is often dependent on the lifetime and conformational dynamics of this biradical intermediate.

While this is a method for azetidine synthesis, the reverse reaction, the photochemical ring-opening of azetidines, could also proceed through biradical intermediates. For this compound, irradiation with UV light could potentially lead to the homolytic cleavage of one of the C-C or C-N bonds of the ring, generating a biradical species that could then undergo further reactions. The thiophene moiety, being a chromophore, could play a role in absorbing the light and initiating the photochemical process.

Computational Insights into Regio- and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving strained heterocyclic systems like azetidines. nih.govfrontiersin.orgnih.gov These theoretical studies provide critical insights into the transition states and reaction pathways that govern the regio- and stereochemical outcomes of various transformations, which are often difficult to determine through experimental means alone. acs.org While specific computational studies on this compound are not extensively documented, principles derived from studies on 2-aryl and other substituted azetidines offer a strong predictive framework.

Regioselectivity: In nucleophilic ring-opening reactions, the regioselectivity is heavily influenced by the substituents on the azetidine ring. magtech.com.cn For 2-aryl substituted azetidines, including those with heteroaromatic rings like thiophene, the C2-N bond is often the site of cleavage. magtech.com.cnresearchgate.net This preference is attributed to the ability of the aryl group to stabilize a developing positive charge on the C2 carbon in a carbocationic-like transition state. magtech.com.cnresearchgate.net DFT calculations on similar systems have confirmed that the activation barrier for nucleophilic attack at the C2 position is significantly lower than at the C4 position. frontiersin.org For instance, DFT calculations were used to understand the regioselectivity in the intramolecular aminolysis of epoxy amines, showing that coordination with a lanthanum catalyst could invert the expected selectivity by stabilizing the transition state leading to azetidine formation. frontiersin.org

Stereoselectivity: Computational models are also pivotal in predicting the stereoselectivity of reactions. By calculating the Gibbs free energy differences (ΔG‡) between diastereomeric transition states, researchers can accurately predict which product isomer will be favored. acs.org In the synthesis of 2-arylazetidines, quantum chemical investigations have explained the kinetic preference for the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org These studies show that even small energy differences of a few kJ/mol in the transition states can lead to high diastereoselectivity, especially at low reaction temperatures. acs.org Similarly, DFT has been used to reveal the origins of stereoselectivity in aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid, where the geometric constraints of the four-membered ring influence the orientation of the reactants in the transition state. nih.govresearchgate.net

The following table summarizes findings from computational studies on related azetidine systems, illustrating the power of these methods to predict reaction outcomes.

| Azetidine System/Reaction | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Synthesis of 2-Arylazetidines from Oxiranes | Quantum Chemical Investigation | Kinetically controlled reaction favors the 4-exo cyclization to form azetidine over the thermodynamically favored 5-endo cyclization to form pyrrolidine. The trans-azetidine product is kinetically preferred. | acs.org |

| Aldol Reaction Catalyzed by Azetidine-2-carboxylic acid | DFT (B3LYP/6-31G(d,p)) | The smaller ring size of azetidine compared to proline derivatives alters key bond angles in the transition state, influencing stereoselectivity. | nih.govresearchgate.net |

| La(OTf)₃-Catalyzed Aminolysis of Epoxy Amines | DFT | Coordination of the lanthanum catalyst to the substrate is crucial for the observed C3-selective aminolysis, leading to azetidine formation. | frontiersin.org |

| Desymmetrization of N-Acyl-azetidines | DFT (B97D3) | The reaction proceeds via bifunctional activation of the azetidine nitrogen and the nucleophile by a chiral phosphoric acid catalyst, with selectivity driven by steric fit into the catalyst's chiral pocket. | nih.gov |

| Radical Cyclization of Ynamides | DFT | The anti-Baldwin 4-exo-dig cyclization to form azetidines is kinetically favored over the alternative 5-endo-dig pathway to form dihydropyrroles. | nih.gov |

Functional Group Transformations on the Azetidine Core

The azetidine core, while stable enough for isolation, provides a versatile scaffold for further chemical modification. rsc.org Functionalization can occur at the nitrogen atom or, with more difficulty, at the carbon atoms of the ring. These transformations are crucial for generating molecular diversity and for synthesizing analogs of bioactive compounds.

N-Functionalization: The nitrogen atom of the azetidine ring is a nucleophilic center and is the most common site for functionalization.

N-Alkylation: The secondary amine of an N-H azetidine can be readily alkylated using various alkylating agents under basic conditions. This method allows for the introduction of a wide range of substituents. For example, reductive amination is a robust method for N-alkylation. nih.govacs.org

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides N-acyl azetidines. nih.govorganic-chemistry.org The introduction of an acyl group, particularly an electron-withdrawing one, can significantly alter the chemical properties of the azetidine. It can increase the acidity of the C2-protons, facilitating deprotonation, and can also influence the ring's susceptibility to nucleophilic attack. nih.gov

C-Functionalization: Modifying the carbon framework of the azetidine ring is more challenging but offers access to a broader range of derivatives.

C2-Functionalization via Lithiation: For azetidines bearing an activating group on the nitrogen (such as a Boc group), the C2 position can be deprotonated using a strong base like s-butyllithium to form an α-lithiated intermediate. This nucleophilic species can then be trapped with various electrophiles to install substituents at the C2 position. nih.gov

C-H Activation: More advanced methods involve the direct functionalization of C-H bonds. For instance, sequential Cβ–H arylation followed by decarboxylative cross-coupling of azetidine-2-carboxylic acid has been used to create diverse 1,2-disubstituted azetidines. nih.gov

Strain-Release Functionalization: An alternative strategy involves using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These compounds undergo strain-release reactions with a variety of reagents to produce C3-functionalized azetidines that would be difficult to synthesize otherwise. acs.orgthieme-connect.com

Functionalization via Ring Opening: Nucleophilic ring-opening reactions are also a form of functionalization, transforming the cyclic core into a functionalized γ-amino alcohol, amine, or other linear structure. rsc.orgbeilstein-journals.org The regioselectivity of this opening is critical and is dictated by the substituents present on the ring. magtech.com.cn

The following table summarizes representative functional group transformations applicable to the azetidine core.

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde, NaBH(OAc)₃ | N-Alkyl azetidine | acs.org |

| N-Acylation | Acyl chloride, base (e.g., Et₃N) | N-Acyl azetidine | acs.org |

| N-Arylation | 1-Chloro-2,4-dinitrobenzene | N-Aryl azetidine | acs.org |

| α-Alkylation of N-Borane Complex | LDA, then Alkyl Halide | C2-Alkyl azetidine-2-carbonitrile | rsc.org |

| C-H Arylation / Decarboxylative Coupling | 1. Pd catalyst, Ar-X 2. Ni or Cu catalyst, coupling partner | C2, C3-Disubstituted azetidines | nih.gov |

| Ring-Opening Desymmetrization | Thiol nucleophile, Chiral Phosphoric Acid Catalyst | Chiral γ-amino thioether | nih.gov |

Derivatization and Functionalization Strategies for S 2 Thiophen 3 Yl Azetidine Scaffolds

Diversification of the Azetidine (B1206935) Nitrogen

The secondary amine of the azetidine ring is a primary site for diversification, allowing for the introduction of a wide array of substituents that can modulate the compound's polarity, basicity, and potential for new vector interactions. Common strategies include N-alkylation, N-arylation, acylation, and sulfonylation.

N-Arylation and N-Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming N-aryl and N-heteroaryl bonds. researchgate.net These reactions exhibit broad scope, allowing for the coupling of various aryl and heteroaryl bromides with the azetidine nitrogen. researchgate.net Simple N-alkylation can be achieved through reductive amination or reaction with alkyl halides, providing access to a range of functionalized derivatives. nih.gov

Acylation and Sulfonylation: The azetidine nitrogen readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These functional groups can serve as key pharmacophoric elements or as handles for further modification.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Arylation | Aryl/Heteroaryl Bromide, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | N-Aryl/N-Heteroaryl | researchgate.netresearchgate.net |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl | nih.govacs.org |

| N-Alkylation (Direct) | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl | nih.gov |

| N-Acylation | Acyl Chloride or Carboxylic Acid with Coupling Agent (e.g., HATU) | N-Acyl (Amide) | researchgate.net |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base (e.g., Et₃N) | N-Sulfonyl (Sulfonamide) | nih.gov |

Functionalization at Carbon Centers (e.g., C-2, C-3, C-4)

Modification of the carbon backbone of the azetidine ring introduces stereochemical and structural diversity. Strategies often depend on the specific carbon atom targeted and typically involve the use of organometallic intermediates or the functionalization of pre-installed groups.

Functionalization at C-2: The C-2 position, adjacent to the nitrogen, can be functionalized after appropriate N-protection (e.g., with a Boc group). A common method involves deprotonation with a strong base, such as s-butyllithium, to form an α-lithio species. nih.govuniba.it This nucleophilic intermediate can then be trapped with a variety of electrophiles to install new substituents. The stereochemical outcome of such reactions is a critical consideration. nih.govuniba.it

Functionalization at C-3: The C-3 position is frequently modified through nucleophilic substitution reactions on precursors bearing a leaving group at this position, such as 3-bromo or 3-hydroxyazetidines. nih.gov This allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.gov Additionally, transition metal-catalyzed cross-coupling reactions can be employed to form C-C bonds, for instance, by coupling 3-azetidinylboronic esters with aryl halides. acs.org

Functionalization at C-4: Similar to the C-2 position, the C-4 carbon can be functionalized via α-lithiation of an N-protected azetidine, followed by electrophilic quenching. The regioselectivity between C-2 and C-4 deprotonation is influenced by the nature of the N-protecting group and any existing substituents on the ring. nih.gov

| Position | Strategy | Key Reagents/Intermediates | Introduced Groups | Reference |

|---|---|---|---|---|

| C-2 | α-Lithiation / Electrophilic Trap | N-Boc-azetidine, s-BuLi, Electrophile (e.g., Alkyl halide, D₂O, Acetone) | Alkyl, Deuterium, Hydroxyalkyl | nih.govuniba.it |

| C-3 | Nucleophilic Substitution | 3-Bromoazetidine derivatives, Various Nucleophiles | Aryl, Alkyl, Amino, Alkoxy, Thioalkyl | nih.gov |

| C-3 | Suzuki Cross-Coupling | 3-Azetidinylboronic acids/esters, Aryl Halide, Pd Catalyst | Aryl, Heteroaryl | acs.orgnih.gov |

| C-4 | α-Lithiation / Electrophilic Trap | N-Boc-azetidine, s-BuLi, Electrophile | Various electrophilic fragments | nih.gov |

Incorporation of Aryl and Heteroaryl Groups (e.g., Thiophene (B33073), other motifs)

Introducing additional aryl or heteroaryl groups onto the (S)-2-(Thiophen-3-yl)azetidine scaffold is a key strategy for exploring structure-activity relationships, particularly for targets involving aromatic interactions.

This can be achieved at several positions:

On the Azetidine Nitrogen: As described in section 5.1, Buchwald-Hartwig N-arylation is a highly effective method for attaching a diverse range of aromatic systems directly to the ring nitrogen. researchgate.net

At Carbon Centers: Nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling reactions have been successfully used to install aryl groups at the C-3 position of azetidines, starting from precursors like benzoylated 1-azabicyclo[1.1.0]butane (ABB). acs.orgnih.gov This strain-release strategy allows for the creation of sterically congested C-3 arylated azetidines. acs.orgnih.gov Alternatively, direct arylation of C-H bonds is an emerging area. For existing 3-substituted azetidines, one-pot sequences involving ring-opening and subsequent Buchwald-Hartwig coupling have also been developed to generate 1,3-bis-functionalized azetidines. uni-muenchen.de

These methods allow for the synthesis of analogues containing phenyl, pyridyl, or even additional thiophene moieties, enabling a fine-tuning of the molecule's electronic and steric profile.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at the final stages of a synthetic sequence. This approach is exceptionally valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common, complex intermediate without re-synthesizing the core scaffold.

For azetidine-containing molecules, LSF can be achieved through several methods:

Chemoselective Handle Modification: A protecting group or a selectively reactive functional group can be installed on the azetidine scaffold early in the synthesis. For instance, a protected amine on the nitrogen can be deprotected late in the synthesis and then subjected to diversification reactions (alkylation, acylation, etc.). nih.gov

Strain-Release Functionalization: Highly strained precursors such as azabicyclo[1.1.0]butanes (ABBs) can be carried through multiple synthetic steps and then reacted in a final step with various reagents to generate diverse substituted azetidines. acs.orgacs.org This strategy leverages the inherent ring strain as a thermodynamic driving force for the functionalization reaction. acs.org

C-H Functionalization: Direct, selective activation of C-H bonds on the azetidine ring or its substituents is a powerful LSF tool, although it can be challenging. Palladium-catalyzed γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, showcasing the potential for direct C-H bond modification. rsc.org

These techniques provide efficient access to a broad range of analogues, facilitating the exploration of the chemical space around the core this compound structure. acs.orgresearchgate.net

Spectroscopic Characterization Methodologies and Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-2-(Thiophen-3-yl)azetidine is expected to show distinct signals for the protons on the thiophene (B33073) ring and the azetidine (B1206935) ring.

Thiophene Ring Protons: The three protons on the 3-substituted thiophene ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The specific chemical shifts and coupling patterns (doublets of doublets, triplets) would be characteristic of their positions relative to the sulfur atom and the azetidine substituent. nih.gov

Azetidine Ring Protons: The protons on the four-membered azetidine ring would appear in the aliphatic region. The proton at the C2 position, being adjacent to both the nitrogen atom and the electron-withdrawing thiophene ring, is expected to be the most deshielded of the aliphatic protons, likely appearing as a multiplet around δ 4.0-4.5 ppm. acs.org The protons on the C3 and C4 positions would resonate further upfield, exhibiting complex splitting patterns due to both geminal and vicinal coupling. chemicalbook.comrsc.org

N-H Proton: The proton attached to the nitrogen atom would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene-H | 7.0 - 7.5 | m (multiplet) |

| Azetidine-H2 | 4.0 - 4.5 | m (multiplet) / t (triplet) |

| Azetidine-H3, H4 | 2.0 - 3.8 | m (multiplet) |

| N-H | 1.5 - 3.0 (variable) | br s (broad singlet) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Thiophene Ring Carbons: The four carbons of the thiophene ring are expected to resonate in the aromatic region, between δ 120 and 145 ppm. The carbon atom directly attached to the azetidine ring (C3 of the thiophene) would show a distinct chemical shift compared to the others. researchgate.net

Azetidine Ring Carbons: The three carbons of the azetidine ring would appear in the aliphatic region. The C2 carbon, substituted with the thiophene ring, would be the most downfield-shifted, likely appearing in the range of δ 60-70 ppm. The C3 and C4 carbons would resonate at higher fields. nih.govmdpi.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C (Quaternary) | 135 - 145 |

| Thiophene-CH | 120 - 130 |

| Azetidine-C2 | 60 - 70 |

| Azetidine-C3, C4 | 30 - 50 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. thermofisher.com

N-H Stretch: A moderate absorption band is expected in the region of 3300-3400 cm⁻¹ for the N-H stretching vibration of the secondary amine. chemicalbook.com

Aromatic C-H Stretch: Absorption peaks for the C-H bonds of the thiophene ring are expected to appear just above 3000 cm⁻¹ (typically ~3100 cm⁻¹). mdpi.com

Aliphatic C-H Stretch: The C-H bonds of the azetidine ring will show absorption bands in the 2850-2960 cm⁻¹ region. jmchemsci.com

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear in the fingerprint region and can be difficult to assign definitively. mdpi.com

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Azetidine) | 3300 - 3400 | Stretch |

| C-H (Thiophene) | ~3100 | Stretch |

| C-H (Azetidine) | 2850 - 2960 | Stretch |

| C=C (Thiophene) | 1400 - 1600 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₇H₉NS), the molecular weight is approximately 139.22 amu.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 139. Common fragmentation patterns would likely involve the cleavage of the bond between the two rings or the fragmentation of the azetidine ring itself, which is a strained system. researchgate.netresearchgate.net Key fragment ions might correspond to the thiophenylmethyl cation or ions resulting from the loss of small neutral molecules from the parent structure.

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized molecule. For a pure sample of this compound, the experimentally determined percentages should align closely (typically within ±0.4%) with the theoretical values calculated from its molecular formula, C₇H₉NS. sciencescholar.usresearchgate.net

Theoretical Elemental Composition of C₇H₉NS

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 60.39 |

| Hydrogen (H) | 6.52 |

| Nitrogen (N) | 10.06 |

| Sulfur (S) | 23.03 |

Purity and Isomeric Assessment Techniques (e.g., TLC)

Assessing the purity of the final compound is a critical step. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. sciencescholar.us During the synthesis of azetidine derivatives, TLC is often employed to monitor the progress of the reaction. researchgate.net A pure sample of this compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. The presence of the thiophene ring allows for easy visualization of the spot under UV light. Alternatively, chemical staining agents like potassium permanganate (B83412) or iodine vapor can be used for visualization.

To assess the isomeric purity, specifically the enantiomeric excess of the (S)-enantiomer, chiral High-Performance Liquid Chromatography (HPLC) is the standard method. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.

Computational and Theoretical Investigations of Azetidine Compounds

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems at the atomic and electronic levels. For azetidine (B1206935) derivatives, a variety of computational methods are employed to elucidate their properties.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. nih.govnih.gov DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties such as ionization potential and electron affinity. nih.gov For instance, DFT has been successfully applied to study the physicochemical properties and spectral data of various thiophene (B33073) derivatives. researchgate.net

Møller-Plesset perturbation theory, particularly at the second order (MP2), is another powerful tool for investigating electron correlation effects, which are important for accurately describing molecular energies and structures. The G3MP2 level of theory, a composite method, has been used to calculate the heats of formation and bond dissociation energies of nitroimine derivatives of azetidine, highlighting its utility in energetic materials research. researchgate.net

While methods like Unrestricted Hartree-Fock (UHF) are fundamental for open-shell systems, and more advanced techniques like Singles and Doubles Configuration Interaction (SDCI) provide highly accurate results, their computational cost often limits their application to smaller systems. For molecules of the size of (S)-2-(Thiophen-3-yl)azetidine, DFT and MP2 methods generally offer a good balance between accuracy and computational feasibility.

Table 1: Commonly Used Quantum Chemical Methods for Heterocyclic Compounds

| Method | Abbreviation | Typical Application |

|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, electronic properties, vibrational frequencies |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Electron correlation, accurate energies |

| Unrestricted Hartree-Fock | UHF | Open-shell systems, initial wavefunction guess |

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of this compound are dictated by the interplay of the strained four-membered azetidine ring and the aromatic thiophene substituent.

Theoretical Prediction of Reactivity and Selectivity

Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical reactions. The reactivity of the azetidine ring is largely governed by its ring strain, making it susceptible to ring-opening reactions. rsc.org The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic.

The thiophene ring, being aromatic, can undergo electrophilic substitution reactions. The position of substitution on the thiophene ring is directed by the activating effect of the sulfur atom and the influence of the azetidine substituent. Computational studies on the electrophilic substitution of thiophene have shown that the α-positions (adjacent to the sulfur atom) are generally more reactive. researchgate.net However, the attachment of the azetidine ring at the 3-position will modulate this reactivity.

Fukui functions and electrostatic potential maps are computational tools used to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. nih.gov For this compound, these analyses would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while the thiophene ring would be susceptible to electrophilic substitution, with the regioselectivity depending on the specific reaction conditions and the electronic influence of the azetidine moiety.

Studies on Energetic Properties of Azetidine Derivatives

The energetic properties of azetidine derivatives, such as bond dissociation energies (BDEs) and heats of formation (HOFs), are of particular interest in the context of high-energy-density compounds. The inherent ring strain of the azetidine ring contributes to a higher heat of formation compared to its acyclic analogues.

Theoretical studies on nitroimine derivatives of azetidine have demonstrated that the introduction of energetic groups can lead to compounds with high positive heats of formation and significant thermal and kinetic stability. researchgate.net The BDE of the N-NO2 bond is often considered the trigger bond in the decomposition of such energetic materials.

Table 2: Calculated Energetic Properties of Selected Azetidine Derivatives

| Compound | Method | Heat of Formation (kJ/mol) | Bond Dissociation Energy (N-NO2) (kJ/mol) | Reference |

|---|---|---|---|---|

| 1,3-Dinitroiminoazetidine | G3MP2 | 419.2 | 142.1 | researchgate.net |

It is important to note that the presence of the thiophene ring in this compound would significantly alter its energetic properties compared to the nitro-substituted derivatives, likely resulting in a lower heat of formation due to the aromatic stabilization of the thiophene ring.

S 2 Thiophen 3 Yl Azetidine As a Chiral Building Block in Advanced Organic Synthesis

Integration into Complex Molecular Architectures

The incorporation of (S)-2-(thiophen-3-yl)azetidine into larger, more complex molecules is a testament to its versatility as a chiral synthon. The inherent ring strain of the azetidine (B1206935) moiety, approximately 25 kcal/mol, not only imparts a defined three-dimensional geometry but also provides a driving force for various ring-opening and functionalization reactions. researchgate.net Synthetic chemists have leveraged these properties to introduce the thienyl-azetidine motif into a variety of molecular frameworks.

While specific examples detailing the integration of this compound into natural product synthesis are not extensively documented, the general strategies for incorporating 2-aryl and 2-heteroaryl azetidines are well-established. These methods often involve the initial synthesis of the chiral azetidine core, followed by its elaboration into the target molecule. For instance, the synthesis of chiral 2-substituted azetidine-2-carbonitriles can be achieved from chiral 1-arylethylamines, providing a versatile handle for further chemical transformations. rsc.org

One notable example that showcases the combination of azetidine and thiophene (B33073) rings in a more complex structure is 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide . evitachem.com Although the substitution pattern differs from the title compound, its synthesis highlights the chemical strategies employed to connect these heterocyclic systems. The assembly of such molecules typically involves a multi-step sequence, including the formation of the azetidine ring, often via cyclization of an amino alcohol, followed by the introduction of the thiophene and other functionalities through coupling reactions. evitachem.com

The table below summarizes key synthetic strategies that can be employed for the integration of this compound into complex molecules.

| Synthetic Strategy | Description | Potential Application for this compound |

| N-Functionalization | Modification of the azetidine nitrogen atom. | Introduction of the azetidine into a larger molecule via amide bond formation, reductive amination, or alkylation. |

| C-H Functionalization | Direct activation and modification of C-H bonds. | Late-stage modification of the thiophene ring or the azetidine backbone. |

| Ring-Opening Reactions | Cleavage of the strained azetidine ring. | Access to functionalized acyclic amines with a defined stereochemistry. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | Coupling of the thiophene ring with other aromatic or heteroaromatic systems. |

These synthetic approaches underscore the potential of this compound as a valuable and versatile chiral building block for the construction of diverse and complex molecular architectures.

Applications in Medicinal Chemistry Scaffold Design

The azetidine ring is a privileged scaffold in medicinal chemistry, and its combination with a thiophene moiety in this compound presents an attractive starting point for the design of novel therapeutic agents. Both azetidine and thiophene are found in numerous biologically active compounds and approved drugs. nih.govnih.gov

The rigid nature of the azetidine ring helps to lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target. researchgate.net Furthermore, the nitrogen atom of the azetidine can act as a hydrogen bond acceptor or a point of attachment for further functionalization. The thiophene ring, being an aromatic heterocycle, can engage in various interactions with biological macromolecules, including π-π stacking and hydrogen bonding. nih.gov

Derivatives of 2-aminothiophenes have been investigated for a wide range of pharmacological activities, acting as inhibitors, receptors, and modulators in medicinal chemistry. nih.gov Similarly, compounds containing the azetidine moiety have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov

A notable example of a biologically active compound featuring a 2-heteroaryl-azetidine motif is 3-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety , which is a key component of the oral carbapenem (B1253116) antibiotic L-084. nih.gov This highlights the potential of incorporating heteroaryl-substituted azetidines into the design of new drugs.

The table below outlines the potential therapeutic areas where scaffolds derived from this compound could be explored.

| Therapeutic Area | Rationale for Using this compound Scaffold | Examples of Related Bioactive Scaffolds |

| Oncology | Thiophene derivatives have shown antitumor activity. The rigid azetidine scaffold can improve target selectivity. nih.gov | Thieno[2,3-d]pyrimidines, Azetidine-containing kinase inhibitors |

| Infectious Diseases | Azetidines are core structures in some antibiotics. Thiophene-based compounds exhibit antimicrobial properties. nih.govresearchgate.net | L-084 (carbapenem antibiotic), Thiazolidine derivatives nih.gove3s-conferences.org |

| Central Nervous System (CNS) Disorders | The rigid azetidine scaffold can be beneficial for targeting CNS receptors with high specificity. nih.gov | Azetidine-based ligands for nicotinic acetylcholine (B1216132) receptors |

| Inflammation | Both thiophene and azetidine derivatives have been reported to possess anti-inflammatory activity. nih.govnih.gov | Thiophene-based NSAIDs, Azetidin-2-ones |

The unique structural features of this compound make it a promising scaffold for the development of new chemical entities with potential therapeutic applications across a range of diseases.

Bioisosteric Replacements using Azetidine Moieties

Bioisosterism is a key strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties to improve the pharmacokinetic or pharmacodynamic properties of a compound. nih.gov The this compound moiety offers interesting possibilities for bioisosteric replacement.

The azetidine ring itself can be considered a bioisostere for other small rings or functional groups. For example, the four-membered ring can act as a conformationally restricted replacement for a gem-dimethyl group or a carbonyl group. researchgate.net This can lead to improved metabolic stability, solubility, and three-dimensionality of the molecule, which are often desirable properties in drug candidates.

The thiophene ring is a well-established bioisostere for the phenyl ring. semanticscholar.org The substitution of a phenyl group with a thiophene ring can alter the electronic properties and metabolic profile of a molecule while maintaining its ability to engage in key binding interactions.

Therefore, the this compound unit can be envisioned as a bioisosteric replacement for a phenyl-substituted saturated heterocycle, such as 2-phenylpyrrolidine (B85683) or 2-phenylpiperidine. The introduction of the thiophene in place of the phenyl ring, and the azetidine in place of a larger saturated ring, can fine-tune the physicochemical properties of a lead compound.

The following table compares the properties of the azetidine ring with other common cyclic moieties, highlighting its potential as a bioisostere.

| Moiety | Ring Size | Key Features as a Bioisostere | Potential Advantages |

| Azetidine | 4 | High ring strain, conformational rigidity, hydrogen bond acceptor. | Improved metabolic stability, increased three-dimensionality, novel vector for substitution. researchgate.net |

| Pyrrolidine (B122466) | 5 | Less strained, flexible, hydrogen bond acceptor. | Well-established scaffold, predictable chemistry. |

| Piperidine | 6 | Chair/boat conformations, hydrogen bond acceptor. | Common in natural products and drugs, diverse synthetic methods available. |

| Cyclobutane | 4 | Non-polar, rigid. | Conformationally restricted analog of a gem-dimethyl group. |

The strategic application of this compound as a bioisosteric replacement can lead to the discovery of new drug candidates with improved pharmacological profiles.

Future Perspectives and Emerging Research Directions for Thiophene Substituted Azetidines

Innovations in Asymmetric Synthesis Methodologies

The development of efficient and highly stereoselective methods for constructing chiral azetidine (B1206935) rings is a primary focus of ongoing research. While various strategies exist for azetidine synthesis, achieving high enantioselectivity, particularly for 2-substituted azetidines, remains a challenge that new methodologies aim to address. magtech.com.cnresearchgate.net

Future innovations are expected to move beyond traditional methods and embrace novel asymmetric strategies. Organocatalysis, for instance, has emerged as a powerful tool for a range of asymmetric transformations and is being increasingly applied to the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.com Chiral phosphoric acids and proline-based organocatalysts are being explored for their potential to catalyze the enantioselective cycloaddition reactions that form the azetidine ring. researchgate.net The development of novel chiral ligands for transition-metal-catalyzed reactions also represents a promising avenue for achieving high levels of stereocontrol in the synthesis of thiophene-substituted azetidines. birmingham.ac.uk

Key areas for future development in asymmetric synthesis include:

Organocatalytic Cycloadditions: The use of chiral amines, phosphoric acids, and other organocatalysts to promote enantioselective [2+2] cycloadditions between imines and alkenes or ketenes. pageplace.de

Chiral Ligand Development: The design and synthesis of novel ligands for transition metals like palladium, rhodium, and copper to control the stereochemical outcome of cyclization and cross-coupling reactions. rsc.orgnih.gov

Enzymatic Resolutions and Desymmetrization: The application of biocatalysis to achieve high enantiopurity, either through the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates.

Rearrangement of Chiral Precursors: The use of stereochemically defined starting materials, such as chiral β-lactams or 2-(1-hydroxyethyl)azetidines, that can undergo rearrangement to form highly functionalized, enantiopure azetidines. nih.gov

Table 1: Emerging Asymmetric Synthesis Strategies for Azetidines

| Methodology | Catalyst/Reagent Type | Potential Advantages |

|---|---|---|